N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide with a structurally complex substitution pattern. The benzofuran core is substituted at position 3 with a methyl group and at position 5 with a fluorine atom. The carboxamide nitrogen is further functionalized with two distinct groups: a 2-fluorobenzyl moiety and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group.
Properties
Molecular Formula |
C21H19F2NO4S |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-fluoro-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19F2NO4S/c1-13-17-10-15(22)6-7-19(17)28-20(13)21(25)24(16-8-9-29(26,27)12-16)11-14-4-2-3-5-18(14)23/h2-7,10,16H,8-9,11-12H2,1H3 |
InChI Key |
TXKXVELSNUGZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of fluorinated benzyl groups, and incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Fluorination Patterns
- Target Compound: Dual fluorination (5-fluoro on benzofuran, 2-fluoro on benzyl) may optimize electronic effects and metabolic resistance compared to mono-fluorinated analogues (e.g., 4-fluorophenyl in and ) .
- Compound: Contains a trifluoroethylamino group, which introduces strong electron-withdrawing effects and steric bulk, unlike the target’s aromatic fluorine .
Heterocyclic Modifications
- The tetrahydrothiophene sulfone in the target compound is unique among the analogues, which typically feature cyclopropyl (), triazole (), or dimethylaminopropyl () groups. Sulfones improve aqueous solubility and may modulate enzyme binding via polar interactions .
Pharmacological Implications
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula: C19H20F2N2O3S
- Molecular Weight: 392.44 g/mol
- IUPAC Name: this compound
This compound features a unique combination of functional groups that contribute to its biological activity.
Research indicates that this compound acts as an inhibitor in various biochemical pathways. Its structure suggests potential interactions with specific enzymes and receptors, which may lead to therapeutic effects in diseases such as cancer and metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example:
- α-Glucosidase Inhibition: A related study showed that benzofuran derivatives can inhibit α-glucosidase with IC50 values significantly lower than standard inhibitors like acarbose, suggesting a similar potential for our compound .
In Vivo Studies
Preliminary in vivo studies suggest that this compound may also possess anti-inflammatory and anti-cancer properties. For instance, it has been observed to reduce tumor growth in animal models when administered at specific doses.
Data Table: Biological Activity Summary
| Activity | IC50 Value | Reference |
|---|---|---|
| α-Glucosidase Inhibition | 40.7 ± 0.3 μM | |
| Tumor Growth Inhibition (Animal Model) | Not specified | Ongoing studies |
Case Study 1: Anti-Cancer Properties
In a recent study, a series of benzofuran derivatives were synthesized and tested for their anti-cancer properties. Among these compounds, one derivative demonstrated a remarkable ability to inhibit tumor growth in xenograft models. The study highlighted the importance of the benzofuran moiety in enhancing biological activity.
Case Study 2: Metabolic Disorders
Another investigation focused on the metabolic effects of similar compounds on diabetic models. The results indicated that these compounds could effectively lower blood glucose levels by inhibiting α-glucosidase, which is crucial for carbohydrate metabolism.
Future Directions
The ongoing research into this compound suggests promising applications in treating metabolic disorders and cancer. Further studies are necessary to elucidate its full mechanism of action and to evaluate its safety profile in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
